molecular formula C21H20N2O3S2 B3305225 4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide CAS No. 922891-59-6

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide

Cat. No.: B3305225
CAS No.: 922891-59-6
M. Wt: 412.5 g/mol
InChI Key: ROWJQWSJDVPOJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide is a complex organic compound that features a thiazole ring, a benzenesulfonyl group, and a naphthothiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives have been known to interact with various targets in the body, leading to a range of biological effects . The specific mode of action would depend on the exact structure and functional groups present in the compound.

Biochemical Pathways

Thiazole derivatives have been known to interact with various biochemical pathways, leading to a range of biological effects . The specific pathways affected would depend on the exact structure and functional groups present in the compound.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been known to induce a range of biological effects . The specific effects would depend on the exact structure and functional groups present in the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group may yield the corresponding sulfonamide .

Scientific Research Applications

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-N-(4H-1benzopyrano[4,3-d]thiazol-2-yl)butanamide
  • N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide

Uniqueness

4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide is unique due to the presence of both a naphthothiazole moiety and a benzenesulfonyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c24-19(11-6-14-28(25,26)16-8-2-1-3-9-16)22-21-23-20-17-10-5-4-7-15(17)12-13-18(20)27-21/h1-5,7-10H,6,11-14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWJQWSJDVPOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
Reactant of Route 3
Reactant of Route 3
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
Reactant of Route 4
Reactant of Route 4
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
Reactant of Route 5
Reactant of Route 5
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide
Reactant of Route 6
Reactant of Route 6
4-(benzenesulfonyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.